molecular formula C19H24N4O2 B2862360 N-(3,4-dimethylphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide CAS No. 2097918-05-1

N-(3,4-dimethylphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

Cat. No. B2862360
CAS RN: 2097918-05-1
M. Wt: 340.427
InChI Key: OICHCIYONFCXCH-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide, also known as DMPO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMPO belongs to the class of piperidine carboxamide compounds and has been studied for its mechanism of action and biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Amination : The compound 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, related to the query compound, undergoes regioselective amination with alkylamides in liquid ammonia, yielding a mixture of isomeric alkylaminated products. This process highlights the compound's potential in selective chemical synthesis (Gulevskaya et al., 1994).

  • Synthesis of Constrained Analogues : Constrained analogues of tocainide, designed and synthesized as voltage-gated skeletal muscle sodium channel blockers, showcase the compound's utility in developing antimyotonic agents (Catalano et al., 2008).

Biological Activity Exploration

  • Antimicrobial and Antifungal Activities : The synthesis of new pyridine-2(1H)-thiones, nicotinamides, and related compounds containing the antipyrine moiety was evaluated for antimicrobial and antifungal activities, indicating the compound's relevance in developing new therapeutic agents (Othman, 2013).

  • Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone were synthesized as potential anti-inflammatory and analgesic agents. The study's findings suggest the compound's potential in pain and inflammation management (Abu‐Hashem et al., 2020).

  • HIV-1 Reverse Transcriptase Inhibitors : Exploration of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors highlighted N-phenyl derivatives with broad potency against resistant mutant viruses. This indicates the compound's application in HIV treatment research (Tang et al., 2010).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-4-5-16(12-14(13)2)22-19(24)23-10-7-17(8-11-23)25-18-6-9-20-15(3)21-18/h4-6,9,12,17H,7-8,10-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICHCIYONFCXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC(=NC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

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